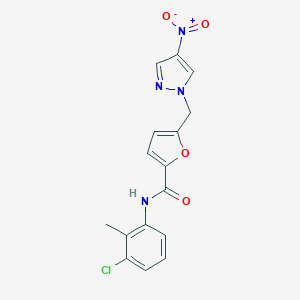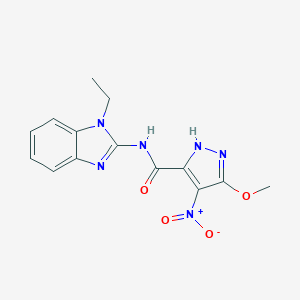![molecular formula C26H32BrN7O2 B451692 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451692.png)
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE involves multiple steps. The preparation typically starts with the formation of the 1,2,4-triazole ring system, which can be achieved through a copper-catalyzed click reaction of azides with alkynes . The benzimidazole moiety is then introduced through a condensation reaction with appropriate precursors. The adamantanecarboxamide group is incorporated in the final step, often using standard amide coupling reactions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the bromine atom or the triazole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases that involve specific protein interactions.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzimidazole moieties are known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity . The adamantanecarboxamide group may contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar compounds include other triazole and benzimidazole derivatives, such as:
3-bromo-1H-1,2,4-triazole: Used as a ligand for transition metals and in synthetic reactions.
1,2,3-triazole derivatives: Known for their biological activities, including antimalarial and antibacterial properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Studied for their potential therapeutic applications. Compared to these compounds, 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE offers a unique combination of functional groups that may enhance its biological activity and specificity.
Propiedades
Fórmula molecular |
C26H32BrN7O2 |
|---|---|
Peso molecular |
554.5g/mol |
Nombre IUPAC |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H32BrN7O2/c27-23-28-17-34(31-23)26-14-18-11-19(15-26)13-25(12-18,16-26)22(35)30-24-29-20-3-1-2-4-21(20)33(24)6-5-32-7-9-36-10-8-32/h1-4,17-19H,5-16H2,(H,29,30,35) |
Clave InChI |
HCFJPQOJYUWWNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
SMILES canónico |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B451609.png)
![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B451612.png)
![3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451614.png)
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451617.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PHENYLETHYL)-2-FURAMIDE](/img/structure/B451619.png)
![methyl 5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B451620.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451621.png)

![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451623.png)
![N-cyclohexyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B451626.png)
![2-[(3-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B451627.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451629.png)

![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B451632.png)
